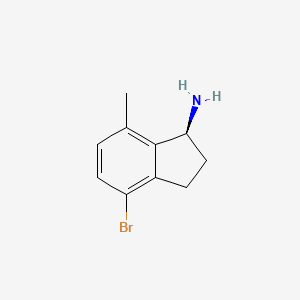
(S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a bromine atom and a methyl group attached to an indane structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Bromination: The starting material, 7-methyl-2,3-dihydro-1H-inden-1-amine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Chiral Resolution: The racemic mixture of the brominated product is then subjected to chiral resolution using chiral acids or chromatography techniques to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated systems for chiral resolution can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or thiols in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
- Substituted indane derivatives
- Hydroxylated or carbonylated products
- Reduced amine or alcohol derivatives
科学研究应用
(S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of chiral drugs and bioactive molecules.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: It is studied for its potential biological activities and interactions with various biological targets.
Material Science: The compound can be used in the development of novel materials with specific properties.
作用机制
The mechanism of action of (S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
相似化合物的比较
®-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound with different stereochemistry.
4-Bromo-2,3-dihydro-1H-inden-1-amine: Lacks the methyl group, resulting in different chemical properties.
7-Methyl-2,3-dihydro-1H-inden-1-amine: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness: (S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine is unique due to its chiral nature and the presence of both bromine and methyl substituents
属性
分子式 |
C10H12BrN |
|---|---|
分子量 |
226.11 g/mol |
IUPAC 名称 |
(1S)-4-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4,9H,3,5,12H2,1H3/t9-/m0/s1 |
InChI 键 |
DCNGCEYJTBUHJS-VIFPVBQESA-N |
手性 SMILES |
CC1=C2[C@H](CCC2=C(C=C1)Br)N |
规范 SMILES |
CC1=C2C(CCC2=C(C=C1)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13013519.png)
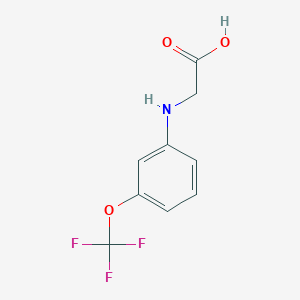
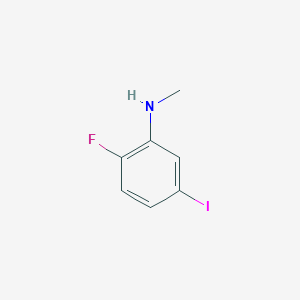


![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13013572.png)
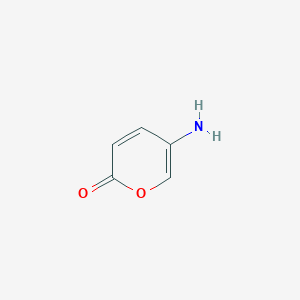
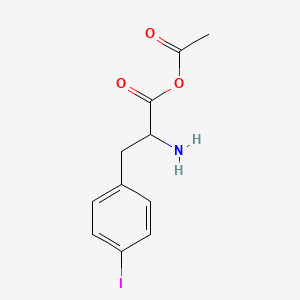
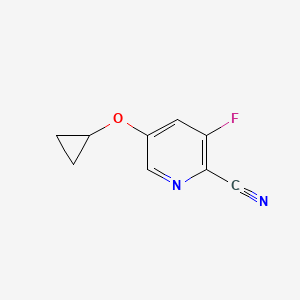
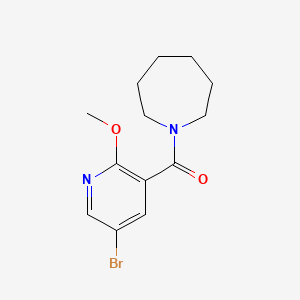
![tert-Butyl10-fluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13013590.png)
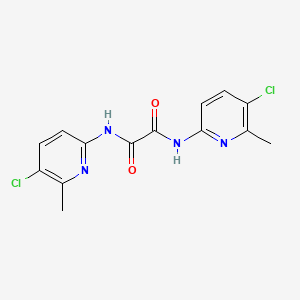
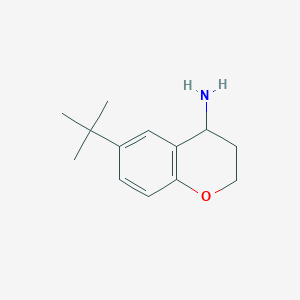
![Methyl 3-acetamidobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13013606.png)
